molecular formula C7H10N2O2 B063050 Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate CAS No. 166182-90-7

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B063050
CAS No.: 166182-90-7
M. Wt: 154.17 g/mol
InChI Key: CONOJFVXWDLLCO-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Mechanism of Action

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers , and its specific targets and their roles are yet to be elucidated.

Pharmacokinetics

It is known that the compound has a molecular weight of 14014 , which could potentially influence its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Substituted pyrrole derivatives.

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-pyrrole-2-carboxylate
  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
  • Methyl 1-methylpyrrole-2-carboxylate

Comparison: Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the pyrrole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the amino group enhances its nucleophilicity, making it more reactive in substitution reactions.

Biological Activity

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, including its interactions with various biological targets. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on available research findings.

This compound possesses a pyrrole ring with an amino group at the 5-position and an ester group at the 2-position. These functional groups are crucial for its reactivity and biological interactions.

Structural Characteristics

Property Description
Molecular Formula C₇H₈N₂O₂
Molecular Weight 168.15 g/mol
Functional Groups Amino (-NH₂), Ester (-COOCH₃)

Synthesis

The synthesis of this compound typically involves a multi-step process, which may include:

  • Formation of the pyrrole ring.
  • Introduction of the amino and ester groups through various chemical reactions.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, influencing their activity and stability.
  • Enzyme Interaction: The compound can undergo hydrolysis, releasing the active pyrrole derivative that interacts with enzymes and receptors in biological systems.

In Vitro Studies

Recent studies have evaluated the compound's potential as an inhibitor for key enzymes:

  • Acetylcholinesterase (AChE): It has been reported that derivatives of pyrrole compounds can exhibit significant AChE inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's .
  • Monoamine Oxidase (MAO): Some studies suggest that modifications to the pyrrole structure can enhance MAO inhibitory effects, contributing to antidepressant activities .

Case Study 1: AChE Inhibition

In a comparative study, various pyrrole derivatives were synthesized and tested for AChE inhibition. This compound showed promising results, with some derivatives achieving up to 58% inhibition compared to standard drugs such as Donepezil .

Case Study 2: MAO Inhibition

Another study focused on the MAO inhibitory capacity of related compounds. The findings indicated that certain derivatives could inhibit MAO-B by approximately 26%, showcasing their potential in treating mood disorders .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate permeability across cell membranes, which is essential for bioavailability in clinical settings .

Properties

IUPAC Name

methyl 5-amino-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONOJFVXWDLLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582067
Record name Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166182-90-7
Record name Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.31 g (7.4 mmol) of methyl N-methyl-5-nitro-2-pyrrolecarboxylate, 400 mg of palladium on carbon (10%) and 50 ml of methanol were introduced into a reactor. The mixture was hydrogenated at room temperature and at a pressure of 7 bar for 2 hours. The catalyst was filtered, washed twice with 25 ml of methanol and the filtrates evaporated. 1.1 g (100%) of the expected amine was recovered in the form of a dark red oil.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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